molecular formula C14H18N2O B2363447 1-((4-Methoxyphenyl)amino)cyclohexanecarbonitrile CAS No. 70441-14-4

1-((4-Methoxyphenyl)amino)cyclohexanecarbonitrile

Cat. No.: B2363447
CAS No.: 70441-14-4
M. Wt: 230.311
InChI Key: LPPFXMNSDKCUPN-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)amino)cyclohexanecarbonitrile is a chemical compound with the molecular formula C14H18N2O . It has a molecular weight of 230.311. The compound is solid in physical form .

Scientific Research Applications

Synthesis and Structural Analysis

1-((4-Methoxyphenyl)amino)cyclohexanecarbonitrile and its derivatives have been extensively studied for their structural and synthesis properties. For instance, the synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved acetylation and was characterized spectroscopically, with the structure investigated via X-ray crystallography (Mantelingu et al., 2007). The synthesis of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, a molecule with antiproliferative activity, showcases the potential therapeutic applications of such compounds (Lu et al., 2021). The novel compound 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a one-spot reaction at room temperature and its structure was confirmed by various spectroscopic techniques (Feng, 2011).

Antimicrobial and Antiproliferative Activity

The antimicrobial activity of novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was studied, showing significant activity against various microbes (Puthran et al., 2019). The compound 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide displayed significant inhibitory activity against some cancer cell lines, suggesting its potential in cancer therapy (Lu et al., 2021).

Corrosion Inhibition

Compounds related to this compound, such as 2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. They have shown high inhibition efficiency and their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating their potential in corrosion protection (Verma et al., 2015).

Optical and Photoelectrical Properties

The optical and photoelectrical properties of isomeric cyclohexylidene linked triphenylamines containing methoxy groups were investigated, revealing that methoxy-substituted derivatives show lower ionization potentials and higher hole drift mobilities than the non-substituted ones. This suggests their potential in electronic applications due to their desirable electronic properties (Keruckas et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, 1-(4-Methoxyphenyl)-1-cyclohexanecarbonitrile, indicates that it can cause skin irritation and serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(4-methoxyanilino)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)16-14(11-15)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPFXMNSDKCUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101325797
Record name 1-(4-methoxyanilino)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816272
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70441-14-4
Record name 1-(4-methoxyanilino)cyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101325797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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